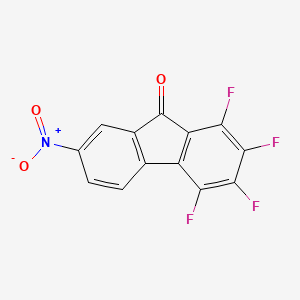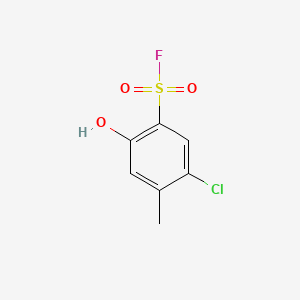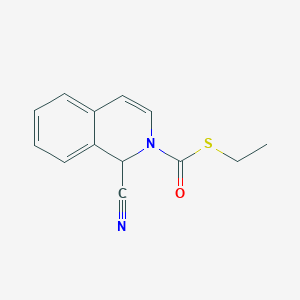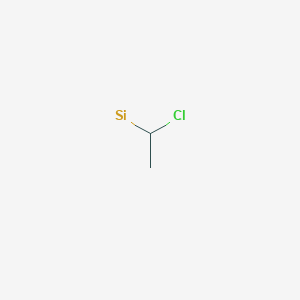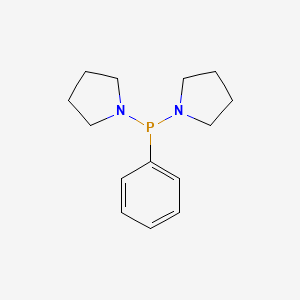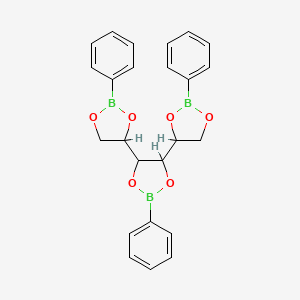
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. Boron compounds are known for their unique chemical properties, which make them valuable in organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with appropriate diol compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification steps such as distillation, recrystallization, and chromatography are crucial to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism by which 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atoms with various molecular targets. In organic synthesis, the boron centers facilitate the formation of carbon-boron bonds, which can be further transformed into other functional groups. In medicinal applications, the compound’s boron atoms can interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Boronic Esters: A class of compounds with similar reactivity and applications.
Uniqueness
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is unique due to its multiple boron centers and the presence of dioxaborolane rings, which provide distinct reactivity and stability compared to other boron compounds. This makes it particularly valuable in complex organic transformations and advanced material synthesis.
特性
CAS番号 |
6638-75-1 |
|---|---|
分子式 |
C24H23B3O6 |
分子量 |
439.9 g/mol |
IUPAC名 |
2-phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23B3O6/c1-4-10-18(11-5-1)25-28-16-21(30-25)23-24(33-27(32-23)20-14-8-3-9-15-20)22-17-29-26(31-22)19-12-6-2-7-13-19/h1-15,21-24H,16-17H2 |
InChIキー |
SJBOHRFCOHUSSF-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(O1)C2C(OB(O2)C3=CC=CC=C3)C4COB(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


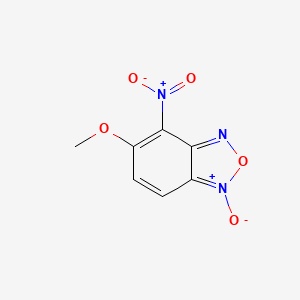
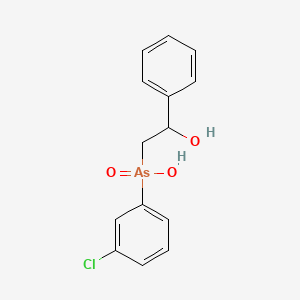

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
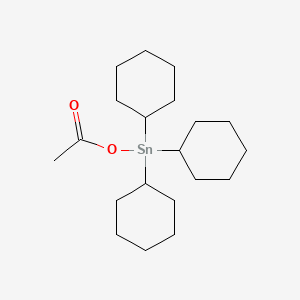
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

